Technical Guide: 4-(2-Bromo-4,5-difluorophenoxy)aniline - A Key Building Block for Advanced Therapeutic Agents
Technical Guide: 4-(2-Bromo-4,5-difluorophenoxy)aniline - A Key Building Block for Advanced Therapeutic Agents
An in-depth technical guide by a Senior Application Scientist
Introduction: Unveiling a Privileged Scaffold
In the landscape of modern medicinal chemistry, the identification and utilization of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets — is a cornerstone of efficient drug discovery. 4-(2-Bromo-4,5-difluorophenoxy)aniline belongs to the diaryl ether class of compounds, a structural motif recognized for its profound versatility and presence in a multitude of biologically active agents.[1][2] The strategic arrangement of its functional groups—a nucleophilic aniline, a robust diaryl ether linkage, and a poly-halogenated aromatic ring—makes this molecule a highly valuable and versatile intermediate.
The presence of fluorine atoms is known to significantly enhance crucial pharmacokinetic properties such as metabolic stability and membrane permeability, while the bromine atom serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.[3][4] This guide provides an in-depth analysis of the chemical structure, physicochemical properties, synthesis, and spectroscopic characterization of 4-(2-Bromo-4,5-difluorophenoxy)aniline, with a focus on its application as a core scaffold in the development of targeted therapeutics, particularly kinase inhibitors.[5][6]
Chemical Identity and Molecular Structure
The unique identity of this molecule is captured by its structural and registry information, which is fundamental for regulatory and research documentation.
Table 1: Chemical Identifiers for 4-(2-Bromo-4,5-difluorophenoxy)aniline
| Identifier | Value | Source(s) |
| CAS Number | 869676-91-5 | [7][8] |
| Molecular Formula | C₁₂H₈BrF₂NO | [7][8] |
| Molecular Weight | 300.10 g/mol | [9] |
| IUPAC Name | 4-(2-Bromo-4,5-difluorophenoxy)aniline | |
| Synonyms | 4-(2-bromo-4,5-difluorophenoxy)benzenamine | [7] |
| InChI Key | OYSNFLKQWNEFFK-UHFFFAOYSA-N | [7][8] |
| SMILES | Nc1ccc(Oc2cc(F)c(F)cc2Br)cc1 | [8] |
Figure 1. Chemical Structure of 4-(2-Bromo-4,5-difluorophenoxy)aniline.
Physicochemical Properties
While specific experimental data for this compound is not extensively published, its properties can be reliably inferred from its physical state and data from structurally similar analogues. It is consistently described as a solid at room temperature.[7]
Table 2: Physical and Chemical Properties
| Property | Predicted/Observed Value | Rationale and Comparative Insights |
| Physical Form | Solid | Observed in commercial supplier documentation.[7] |
| Melting Point | Estimated: 75-85 °C | This estimation is based on the melting point of the closely related precursor, 4-bromo-2,5-difluoroaniline, which is 71.0-77.0 °C.[10] The addition of the phenoxy group increases molecular weight and potential for intermolecular interactions, likely raising the melting point slightly. |
| Solubility | Water: Predicted to be slightly soluble to insoluble.Organic Solvents: Predicted to be soluble in polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) and ethers. | The parent compound, 4-bromoaniline, is slightly soluble in water but soluble in organic solvents like ether.[11] The larger, hydrophobic diaryl ether structure of the target molecule will further decrease aqueous solubility. The aniline moiety allows for protonation in strong aqueous acid, which would increase solubility.[12] |
| Purity | ≥97% | Standard purity for commercially available fine chemical intermediates.[7] |
Synthesis: Forging the Diaryl Ether Core via Ullmann Condensation
The central synthetic challenge in constructing 4-(2-Bromo-4,5-difluorophenoxy)aniline is the formation of the diaryl ether C-O bond. The most robust and historically significant method for this transformation is the Ullmann condensation. This copper-catalyzed reaction involves the coupling of a phenol (or its corresponding salt) with an aryl halide.[13] Modern iterations of this reaction utilize ligands to accelerate the process, allowing for milder reaction conditions and broader substrate scope.[14][15]
The logical synthetic pathway involves the coupling of 4-aminophenol with a suitable 2-bromo-4,5-difluoro-substituted aryl halide, such as 1,2-dibromo-4,5-difluorobenzene. The use of a base is critical to deprotonate the phenol, generating the active nucleophile.
Representative Synthesis Workflow
The following diagram outlines the key steps in a modern, ligand-assisted Ullmann-type synthesis.
Caption: Ullmann condensation workflow for synthesis.
Representative Experimental Protocol
This protocol is adapted from established general procedures for mild Ullmann-type diaryl ether synthesis.[15]
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the copper(I) source (e.g., CuI, 5-10 mol%), the ligand (e.g., dimethylglyoxime, 10-20 mol%), and the base (e.g., Cs₂CO₃, 2.0 equivalents).
-
Reactant Addition: Add 4-aminophenol (1.2 equivalents) and 1,2-dibromo-4,5-difluorobenzene (1.0 equivalent) to the flask.
-
Solvent and Inerting: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. Add anhydrous, degassed acetonitrile via syringe.
-
Reaction: Heat the reaction mixture to a temperature between 80-120 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, allow the mixture to cool to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(2-Bromo-4,5-difluorophenoxy)aniline.
Predicted Spectroscopic Analysis
While experimental spectra are not widely published, a detailed and accurate prediction of the ¹H NMR, ¹³C NMR, and Mass Spectrum can be made based on established principles of spectroscopy and data from analogous structures.[16][17][18]
Table 3: Predicted NMR and MS Data
| Analysis Type | Predicted Features | Justification |
| ¹H NMR | Aniline Ring: Two doublets, integrating to 2H each, in the range of δ 6.7-7.0 ppm.Bromo-difluoro Ring: Two doublets (or more complex multiplets due to H-F coupling), integrating to 1H each, in the range of δ 7.0-7.5 ppm.Amine Protons (-NH₂): A broad singlet around δ 3.5-4.5 ppm, integrating to 2H. | The aniline protons are shielded by the electron-donating amine and ether oxygen. The protons on the other ring are deshielded by the electron-withdrawing halogens. Splitting patterns will arise from ortho- and meta-proton coupling, as well as coupling to fluorine atoms. The amine protons are exchangeable, resulting in a broad signal. |
| ¹³C NMR | Approximately 12 distinct signals are expected.Carbons bonded to Fluorine: Signals will appear as doublets with large coupling constants (¹JC-F ≈ 240-260 Hz).Carbons bonded to Oxygen/Nitrogen: Signals will be downfield (δ > 140 ppm).Carbons bonded to Bromine: Signal will be upfield relative to other substituted carbons (≈ δ 110-115 ppm). | The chemical shift of each carbon is dictated by its electronic environment. Electronegative atoms (O, N, F) cause a downfield shift. Direct C-F coupling results in characteristic doublet signals. |
| Mass Spec. (EI) | Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 300 and 302.Key Fragments: Peaks corresponding to the loss of Br (m/z 221), cleavage of the ether bond, and fragmentation of the individual aniline and bromodifluorophenyl rings. | The characteristic M⁺/M⁺+2 isotopic pattern is definitive for a monobrominated compound due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[19] Fragmentation will occur at the weakest bonds, primarily the C-Br and C-O ether bonds. |
Role in Modern Drug Discovery
The true value of 4-(2-Bromo-4,5-difluorophenoxy)aniline is realized in its application as a foundational scaffold for creating high-value therapeutic candidates.
Scaffold for Kinase Inhibitors
A vast number of FDA-approved kinase inhibitors, particularly those targeting tyrosine kinases in oncology, are built upon a substituted aniline core.[6] This core structure often serves to form critical hydrogen bonds with the "hinge region" of the kinase's ATP-binding pocket, a key interaction for potent inhibition. The aniline nitrogen of the title compound provides this crucial interaction point. The rest of the molecule serves as a platform for building out substituents that occupy other regions of the ATP pocket, thereby conferring potency and selectivity.[5]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 4-Bromoaniline: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-(2-Bromo-4,5-difluorophenoxy)aniline | 869676-91-5 [sigmaaldrich.com]
- 8. 4-(2-bromo-4,5-difluorophenoxy)aniline | 869676-91-5 | Buy Now [molport.com]
- 9. 4-(2-Bromo-4,5-difluorophenoxy)aniline | 869676-91-5 [sigmaaldrich.com]
- 10. B24457.09 [thermofisher.cn]
- 11. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
- 12. Reddit - Please wait for verification [reddit.com]
- 13. synarchive.com [synarchive.com]
- 14. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 15. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 18. researchgate.net [researchgate.net]
- 19. 4-Bromoaniline(106-40-1) MS spectrum [chemicalbook.com]
